4-(Cyclopropylethynyl)benzoic acid
Overview
Description
4-(Cyclopropylethynyl)benzoic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14)
. This indicates the presence of a cyclopropyl group attached to an ethynyl group, which is further attached to a benzoic acid group. Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . .Scientific Research Applications
1. Complex Formation and Drug Delivery Systems
4-(Cyclopropylethynyl)benzoic acid, as a derivative of benzoic acid, can be studied in the context of its complex formation with other compounds like alpha cyclodextrin. This is significant in the drug industry due to the antifungal and antimicrobial properties of such derivatives. Alpha cyclodextrin, known for its effectiveness as a drug delivery system, can form complexes with benzoic acid derivatives in both aqueous and solid forms. Such studies can provide insights into using these complexes for drug delivery applications (Dikmen, 2021).
2. Electronic Properties and Solar Cell Applications
Benzoic acid derivatives, including this compound, play a critical role in modifying the electronic properties of materials. For example, their incorporation into dye-sensitized solar cells can impact the energy levels and light-harvesting abilities of these cells. The electron-accepting characteristics of such derivatives are key to enhancing the efficiency and stability of solar cells, making them valuable in photovoltaic research (Yang et al., 2016).
3. Liquid Crystal and Molecular Interaction Studies
The use of benzoic acid derivatives, including this compound, extends to the field of liquid crystals. Research in this area focuses on how these compounds, through intermolecular hydrogen bond formation, lead to the development of liquid crystalline complexes. These studies are important for understanding the thermal and rheological properties of materials and their applications in displays and other liquid crystal technologies (Alaasar & Tschierske, 2019).
4. Thermodynamic Studies in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives are model compounds for drug substances. Understanding the thermodynamic phase behavior of these compounds, including this compound, is crucial for process design in drug development. Studies involving vapor-liquid and liquid-liquid equilibria modeling can provide insights into the stability and solubility of these compounds, which is essential for developing effective pharmaceuticals (Reschke et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(2-cyclopropylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNCHIMHYMBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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